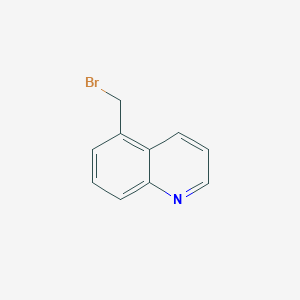

5-(Bromomethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “this compound” is C10H8BrN .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .

Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . The physical and chemical properties of “this compound” specifically are not detailed in the search results.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

5-(Bromomethyl)quinoline serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of ethyl 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo-[3,2-a]quinoline-4-carboxylate, highlighting its role in expanding the structural diversity of quinoline derivatives through bromination reactions (Ukrainets et al., 2007). Similarly, the application of 2,4-bis(halomethyl)quinoline in synthesizing structurally novel quinoline derivatives showcases the versatility of halomethylquinoline building blocks in constructing complex molecules with potential biological activities (Yang Li et al., 2019).

Potential Anticancer Activities

Derivatives of this compound have been explored for their anticancer properties. The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derived from bromomethylquinoline compounds, have shown significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Li Wang et al., 2012).

Antibacterial and Antimicrobial Applications

The antimicrobial potential of this compound derivatives has also been a subject of interest. For example, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Hisato Ishikawa et al., 2012).

Chemical Synthesis and Methodological Advances

Methodological advances in the chemical synthesis involving this compound are evident in the development of novel synthetic routes and applications. The compound has been used in the synthesis of complex molecules through reactions such as the Reformatsky reaction, showcasing its utility in constructing compounds with potential biological and therapeutic activities (J. Michael et al., 2001).

Mechanism of Action

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may interact with a variety of biological targets.

Mode of Action

For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . It’s possible that this compound may interact with its targets in a similar manner.

Pharmacokinetics

A tool like an ADME calculator can be used to predict these properties for this compound .

Result of Action

Quinoline derivatives are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects at the molecular and cellular level.

Safety and Hazards

Future Directions

Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.

properties

IUPAC Name |

5-(bromomethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOXXAVCCOSTGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630097 |

Source

|

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260796-73-3 |

Source

|

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)